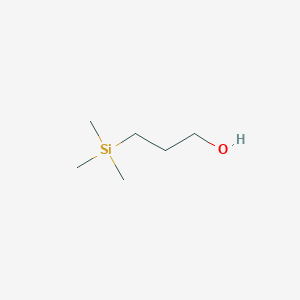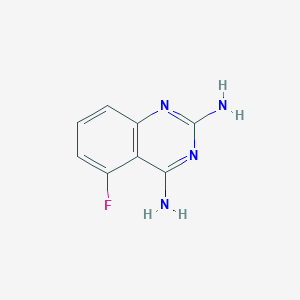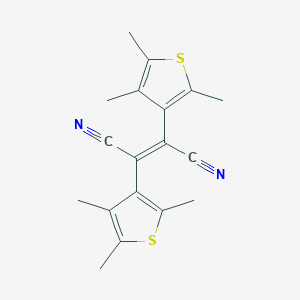
3-(Trimethylsilyl)-1-propanol
Vue d'ensemble
Description
3-(Trimethylsilyl)-1-propanol (TMS-1-propanol) is a silyl ether that has been used in a variety of synthetic organic chemistry applications. It is a versatile reagent that is used in a number of different processes, including the synthesis of small molecules, the preparation of organometallic compounds, and the generation of organosilanes. TMS-1-propanol is a useful reagent for a variety of synthetic organic chemistry applications due to its low reactivity and its ability to form stable silyl ethers.
Applications De Recherche Scientifique
Analyse complète des applications du 3-(Trimethylsilyl)-1-propanol
Le this compound est un composé chimique polyvalent qui trouve une large gamme d'applications dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans divers domaines.
Réactif à base de radicaux en chimie organique
This compound: , en tant que partie du réactif à base de radicaux (TMS)3SiH, joue un rôle important en chimie organique. Il est utilisé pour les modifications de groupes fonctionnels et comme médiateur dans les réactions radicalaires séquentielles . Le composé permet de réaliser des réactions dans des conditions douces, produisant des produits avec une haute chimiosélectivité, régiosélectivité et stéréosélectivité.
Procédés d'hydrosilylation
Ce composé est impliqué dans les procédés d'hydrosilylation énantiosélective, utilisant le système réducteur (TMS)3SiH/RSH . Il contribue à la synthèse de molécules complexes en ajoutant du silicium à travers une double liaison en présence d'un catalyseur, ce qui est une étape cruciale dans la production de divers produits pharmaceutiques et produits chimiques fins.
Photopolymérisation
Dans le domaine de la science des polymères, le this compound est utilisé dans la photopolymérisation. Il est particulièrement reconnu pour son rôle dans la polymérisation radicalaire photo-induite des oléfines et la polymérisation cationique photo-promue des époxydes . Cette application est cruciale pour créer des matériaux avancés avec des propriétés spécifiques.
Synthèse de nouveaux dérivés
Le composé est utilisé dans la synthèse de nouveaux dérivés de propynamides. Il réagit avec les diséléniures organiques pour produire des 3-alkylselanyl-2-propenamides et des 3-organylselanyl-2-propynamides . Ces réactions sont importantes pour le développement de nouveaux composés avec des activités biologiques potentielles.
Catalyse
Le this compound est impliqué dans des processus catalytiques, en particulier dans la synthèse de séléniures vinyliques et acétyléniques avec le groupe amide . Cela a des implications pour la création de catalyseurs qui peuvent être utilisés dans une variété de réactions chimiques, améliorant l'efficacité et la sélectivité.
Chimie médicinale
En chimie médicinale, ce composé est un précurseur dans la synthèse de l'Isbogrel, un inhibiteur de la thromboxane A2 synthase et un antagoniste des récepteurs . L'Isbogrel a le potentiel de traiter des affections telles que l'asthme, ce qui met en évidence l'importance du composé dans le développement de médicaments.
Science des matériaux
La polyvalence du this compound s'étend à la science des matériaux, où il est utilisé pour modifier les propriétés de surface et créer des revêtements spécialisés. Sa capacité à subir diverses réactions chimiques en fait un outil précieux pour développer de nouveaux matériaux avec les caractéristiques souhaitées.
Recherche sur les antioxydants
Enfin, le this compound est utilisé dans la recherche sur les antioxydants. Ses dérivés jouent un rôle dans l'imitation de l'activité de la glutathion peroxydase, une enzyme qui protège le corps des dommages oxydatifs . Cette application est importante pour comprendre et potentiellement traiter les maladies liées au stress oxydatif.
Mécanisme D'action
Target of Action
It’s known that trimethylsilyl (tms) groups, which are part of the compound, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Mode of Action
For instance, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Biochemical Pathways
The tms group is known to be involved in various chemical reactions, including radical reductions, hydrosilylation, and consecutive radical reactions .
Pharmacokinetics
The tms group is known to increase the volatility of compounds, potentially influencing their bioavailability .
Result of Action
The tms group is known to make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of 3-(Trimethylsilyl)-1-propanol can be influenced by various environmental factors. For instance, the TMS group is known to be chemically inert, which means it’s resistant to reaction under many conditions . This could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-trimethylsilylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUCDHAZGAVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062710 | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2917-47-7 | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(trimethylsilyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X3S2Y526B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-(Trimethylsilyl)-1-propanol being investigated for use in actinide extraction?
A1: Research indicates that incorporating silicon-containing groups into diphosphonic acids can enhance their solubility in supercritical carbon dioxide (SC-CO2) [1]. This is particularly relevant for developing ligands capable of extracting actinide ions from solid waste using SC-CO2 extraction (SCDE) [1]. this compound, with its trimethylsilyl group, serves as a suitable reagent for introducing this silicon functionality into diphosphonic acids through esterification [1, 2].
Q2: How successful has the esterification of alkylenediphosphonic acids with this compound been?
A2: Researchers have successfully synthesized a series of di-[3-(trimethylsilyl)-1-propylene] alkylenediphosphonic acid diesters using this compound [3]. This reaction utilized dicyclohexylcarbodiimide (DCC) as an activating agent for the alkylenediphosphonic acids. The yields for these symmetrically-substituted diesters were reported to be around 60%, demonstrating the effectiveness of this method for incorporating silicon heteroatoms into diphosphonic acid structures [3].
Q3: How do the properties of silyl-derivatized diphosphonic acids compare to conventional alkylenediphosphonic acids?
A3: Studies indicate that silyl-derivatized diphosphonic acids, specifically those incorporating the 3-(Trimethylsilyl)-1-propylene group, exhibit similar metal complexation and extraction behaviors compared to their alkyl-substituted counterparts [1]. For instance, the extraction of metal ions like Fe(III), Th(IV), and Am(III) by the silyl-derivatized diphosphonic acid in organic solvents like o-xylene, closely mirrors the extraction performance observed with conventional alkylenediphosphonic acids [1]. These findings suggest that the introduction of the silyl group does not negatively impact the desired functionalities of these ligands for metal extraction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)





![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
